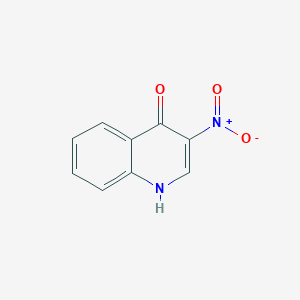

3-Nitroquinolin-4-ol

Description

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline nucleus is a significant and privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological properties. orientjchem.orgbohrium.comresearchgate.netdntb.gov.uafrontiersin.org Quinoline derivatives have demonstrated a wide range of biological activities, including antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.orgbohrium.com The unique chemical structure and the ability to modify substituents on the quinoline ring have allowed researchers to design novel and potent quinoline-based compounds. orientjchem.org This versatility has positioned the quinoline scaffold as a key building block in the discovery and development of new therapeutic agents for various diseases. orientjchem.orgresearchgate.netdntb.gov.uafrontiersin.org

The importance of the quinoline scaffold is further amplified by the presence of quinoline alkaloids in various plant species. orientjchem.org Its fused bicyclic structure, consisting of a nitrogen-containing ring fused to a benzene (B151609) ring, makes it a crucial motif in numerous biologically active synthetic compounds and marketed pharmaceuticals. researchgate.netfrontiersin.org

Historical Context of Nitroquinoline Derivatives in Scientific Inquiry

Nitroquinoline derivatives have a history of scientific investigation due to the influence of the nitro group on the chemical and biological properties of the quinoline scaffold. Early studies explored the synthesis and reactivity of these compounds. For instance, research dating back to the mid-20th century investigated quinoline derivatives derived from 3-nitro-4-hydroxyquinoline. acs.org

The introduction of a nitro group can significantly impact the electronic distribution within the quinoline system, influencing its reactivity in various chemical transformations, such as nucleophilic substitution reactions. nih.govmdpi.com Historically, the synthesis of nitroquinoline derivatives has involved methods such as the nitration of quinoline or its substituted forms, often utilizing nitrating agents like concentrated nitric acid in the presence of acids such as propionic acid or sulfuric acid. smolecule.comacs.orgbrieflands.com These synthetic strategies have been refined over time to improve yields and selectivity. brieflands.comatlantis-press.com

Research into nitroquinoline derivatives has also been driven by observations of their biological effects. For example, studies have explored the properties of compounds like 8-nitroquinoline (B147351) and its derivatives, noting their potential for biological activities. brieflands.comresearchgate.net The synthesis and characterization of various nitroquinoline isomers and substituted nitroquinolines have been essential steps in understanding the relationship between their chemical structure and biological activity. brieflands.com

Research Trajectories and Future Directions for 3-Nitroquinolin-4-ol

Current research on this compound indicates several promising trajectories. The compound has shown potential biological activities, including antimicrobial properties against certain bacterial and fungal strains, such as Staphylococcus aureus, Escherichia coli, and Candida albicans. smolecule.com While preliminary studies suggest these effects, further research is needed to elucidate the specific mechanisms of action. smolecule.com

This compound is also recognized as a valuable intermediate in the synthesis of other quinoline-based compounds with potential pharmaceutical applications, particularly in the areas of antimicrobial and anticancer agents. smolecule.comnordmann.globalnbinno.com Its use as a precursor highlights its importance in the development of novel drug candidates. nordmann.global

Beyond its role as a synthetic intermediate, this compound is being explored for its potential interactions with biological molecules, such as proteins and enzymes. smolecule.com Studies investigating these interactions could provide insights into its mechanisms in biological systems and its potential as a lead compound for drug design. smolecule.com

Future research directions for this compound are likely to focus on a more in-depth understanding of its biological activities and its utility in chemical synthesis. This includes further studies to:

Determine the precise mechanisms behind its observed antimicrobial effects. smolecule.com

Explore its potential in other therapeutic areas based on its interactions with biological targets. smolecule.com

Develop more efficient and sustainable synthetic routes for its production and the production of its derivatives. smolecule.com

Investigate its potential as a research tool in biochemical studies. smolecule.com

The versatility of the quinoline scaffold and the specific functionalization provided by the nitro and hydroxyl groups in this compound suggest that this compound will continue to be a subject of interest in both chemical synthesis and biomedical research.

Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₃ | smolecule.comnbinno.com |

| Molecular Weight | 190.16 g/mol | nbinno.com |

| Appearance | Yellow to pale brown crystalline powder | nbinno.com |

| Odor | Odorless | nbinno.com |

| Melting Point | 250-255°C (decomposition) | nbinno.com |

| Solubility | Slightly soluble in water; soluble in DMSO and alkaline solutions nbinno.com | nbinno.com |

| Density | 1.45 g/cm³ (approx.) | nbinno.com |

Note: Data compiled from cited sources.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWISCKSGNCMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50311855 | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50332-66-6 | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 50332-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitroquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50311855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITRO-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Nitroquinolin 4 Ol and Its Analogs

Established Synthetic Routes for 3-Nitroquinolin-4-ol

Established methods for synthesizing this compound primarily involve the nitration of readily available quinoline (B57606) precursors.

Nitration Strategies for Quinoline and 4-Hydroxyquinoline (B1666331) Precursors

A prevalent method for synthesizing this compound involves the direct nitration of 4-hydroxyquinoline (quinolin-4-ol). This transformation is typically achieved by treating 4-hydroxyquinoline with nitric acid under specific reaction conditions. For instance, the reaction can be carried out using 70% nitric acid in propionic acid at elevated temperatures, commonly around 100-130 °C. nih.govgoogle.comacs.orggoogle.com This approach has been reported to yield this compound in yields such as 60%. nih.govacs.org

The regioselectivity of the nitration of 4-hydroxyquinoline is significantly influenced by the reaction conditions. While hot concentrated nitric acid favors nitration at the 3-position, leading to this compound, conducting the nitration in a cold mixture of sulfuric acid and nitric acid tends to yield the 6-nitro isomer instead. rushim.ru This highlights the importance of carefully controlled reaction parameters to achieve the desired regioselectivity.

While the nitration of quinoline itself can lead to various nitroquinoline isomers, the direct and regioselective nitration of quinoline specifically to this compound is less commonly described as a primary synthetic route compared to the nitration of 4-hydroxyquinoline in the literature examined. However, general nitration procedures for quinoline and the synthesis of other nitroquinoline derivatives are known. mdpi.comrsc.org

Cyclocondensation and Ring-Forming Syntheses

The quinoline core structure can be constructed through various cyclocondensation and ring-forming reactions, such as the Skraup, Doebner-von Miller, Friedlander, and Knorr syntheses. iipseries.org These methods typically involve the reaction of an aniline (B41778) derivative with a carbonyl-containing compound, followed by cyclization and oxidation. While these reactions are fundamental to quinoline synthesis and can be used to prepare substituted quinolines that may subsequently be transformed into this compound derivatives, they are not typically direct routes to this compound itself. The Knorr synthesis, for example, is known for producing 2-hydroxyquinolines iipseries.org, an isomer of 4-hydroxyquinoline.

Some multi-step routes to nitroquinoline derivatives involve cyclocondensation. For instance, a three-step cyclocondensation starting from 2-nitroaniline (B44862) has been reported for the synthesis of certain nitroquinoline derivatives. mdpi.com However, a specific, widely established cyclocondensation or ring-forming synthesis that directly yields this compound or a precursor solely requiring nitration at the 3-position and hydroxylation at the 4-position was not prominently found in the search results focusing on this specific compound.

Innovative Approaches in this compound Synthesis

Innovative synthetic strategies aim to improve the efficiency, selectivity, and environmental impact of chemical processes.

Stereoselective and Regioselective Synthesis Paradigms

Achieving high regioselectivity is crucial in the nitration of quinoline derivatives, as demonstrated by the differing outcomes of 4-hydroxyquinoline nitration based on reaction conditions. rushim.ru The activating effect of the hydroxyl group in hydroxyquinoline derivatives can facilitate regioselective nitration at low temperatures. mdpi.com While the concept of regioselective synthesis is relevant, particularly in controlling the position of nitro substitution on the quinoline ring, specific innovative stereoselective approaches directly applied to the synthesis of this compound were not extensively detailed in the search results. Stereoselective nitration methods have been explored for other substrates, such as olefins researchgate.net, indicating a broader interest in controlling the spatial outcome of nitration reactions.

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles in the synthesis of this compound and its analogs focuses on reducing or eliminating the use and generation of hazardous substances. While the search results mention the application of green chemistry methods, such as enhanced named reactions or the use of catalysts, in the broader context of quinoline synthesis iipseries.org, specific innovative green chemistry approaches specifically developed for the preparation of this compound were not a prominent theme. Future research in this area could explore alternative reaction media, milder reagents, or catalytic methods to synthesize this compound with a reduced environmental footprint.

Synthesis of Substituted this compound Derivatives and Libraries

The synthesis of substituted this compound derivatives is essential for exploring their diverse biological activities and structure-activity relationships. These derivatives are typically synthesized by applying similar nitration strategies to substituted quinoline or 4-hydroxyquinoline precursors.

Examples of synthesized substituted this compound derivatives include 7-methoxy-3-nitroquinolin-4-ol (B8736540) and 6,7-dimethoxy-3-nitroquinolin-4-ol, which were prepared by the nitration of the corresponding 7-methoxy-4-hydroxyquinoline and 6,7-dimethoxy-4-hydroxyquinoline, respectively, using nitric acid in propionic acid. nih.govacs.org Another example is the synthesis of 6-bromo-3-nitroquinolin-4-ol, which involves the nitration of 6-bromoquinolin-4-ol (B142416). researchgate.netatlantis-press.com The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, an intermediate structurally related to substituted this compound, also involves the nitration of a substituted 4-hydroxyquinoline precursor, 6-methoxy-2-methylquinolin-4-ol. atlantis-press.comresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 316988 |

| Quinoline | 7047 |

| 4-Hydroxyquinoline | 69141 |

| 7-methyl-3-nitroquinolin-4-ol | 22648284 |

| 7-methoxy-3-nitroquinolin-4-ol | Not readily available in snippets |

| 6,7-dimethoxy-3-nitroquinolin-4-ol | Not readily available in snippets |

| 6-bromo-3-nitroquinolin-4-ol | Not readily available in snippets |

| 6-methoxy-2-methylquinolin-4-ol | Not readily available in snippets |

Strategies for Functional Group Diversification at Quinoline Core Positions

Functional group diversification at the quinoline core positions of this compound and its analogs is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. Various strategies have been employed for this purpose.

One approach involves the functionalization of 4-hydroxyquinoline derivatives, which serve as precursors to this compound. The presence of the 4-hydroxyl group can direct C-H functionalization at specific positions, such as the C-5 position, using transition metal catalysis chemrxiv.org. For instance, reactions with alkynes in the presence of ruthenium or rhodium catalysts can lead to alkynylation or alkenylation and annulation at the C-5 position chemrxiv.org. Alkylations using diazocarbonyl derivatives have also been reported chemrxiv.org.

Another strategy involves directed ortho-metalation (DoM) procedures on N-heterocyclic phosphorodiamidate derivatives of quinoline, utilizing reagents like TMPMgCl·LiCl or TMP₂Mg·2LiCl. The resulting organometallic intermediates can then undergo transmetalation with species like ZnCl₂ or CuCN·2LiCl, followed by reactions with various electrophiles to introduce functional groups such as aryl, acyl, or allyl moieties at different positions of the quinoline scaffold rsc.org. Palladium-catalyzed Negishi cross-coupling with aryl iodides and copper-catalyzed acylation with acid chlorides are examples of subsequent reactions that yield functionalized quinoline derivatives rsc.org.

C-H functionalization has gained significant attention as an atom- and step-economical approach for the synthesis of functionalized quinolines researchgate.net. Transition metal-catalyzed C-H functionalization, particularly at the C-3 position of quinolines, has been explored researchgate.net. Strategies to control regioselectivity are key in these transformations researchgate.net.

Furthermore, oxidative annulation strategies have been developed for the synthesis of functionalized quinolines from simpler starting materials. For example, copper-catalyzed oxidative cyclization reactions involving 2-aminoaryl alcohols or ketones with alkynes or anilines have been reported to yield functionalized quinoline derivatives mdpi.com.

Functionalization can also be achieved through nucleophilic substitution reactions. For instance, vicarious nucleophilic substitution of hydrogen (VNS) has been explored for the amination of nitroquinoline derivatives, allowing the introduction of amine groups without the need for halogenated starting materials or expensive metal catalysts mdpi.com.

Synthesis of Halogenated Analogs of this compound

Halogenated analogs of this compound are of interest due to the potential impact of halogen substituents on biological activity and chemical properties. The synthesis of these analogs often involves the introduction of halogen atoms onto the quinoline core.

One method for synthesizing halogenated quinolin-4-ol derivatives, which can then be further functionalized to the corresponding 3-nitro compounds, involves the halogenation of 8-hydroxyquinoline (B1678124) N-oxide derivatives. For example, chlorination using N-chlorosuccinimide (NCS) under acidic conditions has been shown to yield halogenated 8-hydroxyquinoline derivatives mdpi.com.

Another route involves starting from pre-halogenated quinoline precursors. For instance, 6-bromoquinolin-4-ol has been used as a starting material for the synthesis of compounds containing the 6-bromo-3-nitroquinolin-4-yl core researchgate.net. This often involves a sequence of steps including nitration, chlorination, and substitution reactions researchgate.net.

The synthesis of 4,6-dichloro-3-nitroquinoline (B2450697), an analog of this compound with chlorine atoms at the 4 and 6 positions, has been reported starting from 6-chloro-3-nitroquinolin-4-ol (B10152). This transformation involves treatment with thionyl chloride in the presence of anhydrous DMF rsc.org.

Research has also explored the synthesis of halogenated quinoline derivatives through reactions involving 2-aminobenzaldehyde (B1207257) derivatives and conjugated nitro-olefins, providing access to 3-nitro-1,2-dihydroquinolines and 3-nitroquinolines, some of which may be halogenated researchgate.net.

Preparation of Methoxy- and Benzyloxy-Substituted this compound Derivatives

Methoxy- and benzyloxy-substituted this compound derivatives are synthesized to investigate the effect of these ether substituents on the properties and activity of the compounds. These groups can be introduced at various positions on the quinoline ring.

The synthesis of methoxy-substituted this compound derivatives can involve the nitration of pre-methoxylated quinolin-4-ol precursors. For example, 7-methoxy-3-nitroquinolin-4-ol and 6,7-dimethoxy-3-nitroquinolin-4-ol have been synthesized by reacting the corresponding methoxy-substituted quinolin-4-ol compounds with nitric acid in propionic acid acs.org.

A general procedure for the synthesis of substituted this compound compounds, including methoxy (B1213986) derivatives, involves treating the respective hydroxyquinoline with nitric acid in propionic acid at elevated temperatures acs.org. The reaction mixture is then cooled, and the solid product is filtered and washed acs.org.

Benzyloxy-substituted this compound derivatives can be prepared through a sequence that includes the nitration of benzyloxyquinolin-4-ol precursors. One reported method involves the nitration of a benzyloxyquinolin-4-ol compound using nitric acid in a suitable solvent like propionic acid at an elevated temperature google.com. The benzyloxyquinolin-4-ol precursor itself can be synthesized through cyclization reactions google.com.

Another example involves the synthesis of 6-methoxy-3-nitroquinolin-4-ol (B1615243) starting from 6-bromo-3-nitroquinolin-4-ol, where a methoxy group is introduced via a reaction with sodium metal in methanol (B129727) and DMF in the presence of copper(I) iodide google.com.

Optimization of Synthetic Conditions for Enhanced Research Yields and Purity

Optimizing synthetic conditions is critical in chemical research to maximize reaction yields and ensure the purity of the synthesized compounds. This is particularly important for complex molecules like this compound and its analogs.

Traditional optimization approaches often involve a trial-and-error process, varying one factor at a time (OFAT) such as temperature, reaction time, solvent, and reagent equivalents prismbiolab.com. While straightforward, this can be inefficient for exploring the complex interplay between multiple reaction parameters prismbiolab.com.

More systematic approaches like Design of Experiments (DoE) are employed to statistically analyze the impact of multiple variables simultaneously, allowing for the identification of optimal conditions more efficiently prismbiolab.com. DoE involves screening to identify crucial factors and their ranges, followed by optimization to determine the best levels for these factors prismbiolab.com.

Automated platforms and machine learning algorithms are increasingly being utilized for reaction optimization prismbiolab.combeilstein-journals.org. These approaches can build predictive models based on experimental data to identify optimal conditions for desired outcomes such as yield and purity, often requiring fewer experiments compared to traditional methods beilstein-journals.org. Self-optimization, an automated process involving iterative cycles of reaction execution and analysis, is also used, particularly in flow chemistry prismbiolab.com.

Specific examples of optimization in the synthesis of quinoline derivatives highlight the importance of factors like temperature, reaction time, and reagent ratios . For the synthesis of 6-nitroquinoline-2-carbaldehyde, for instance, purity optimization involves recrystallization and monitoring by techniques like HPLC . Industrial synthesis may employ continuous flow reactors and catalysts to enhance efficiency and purity .

In the synthesis of 4,6-dichloro-3-nitroquinoline, purification was achieved using flash column chromatography rsc.org. For substituted this compound synthesis, the solid product obtained after reaction is typically filtered, washed, and can be used without further purification in some cases acs.org.

Detailed research findings often include specific reaction conditions and reported yields, providing valuable data for optimization efforts. For example, the synthesis of this compound from a precursor using nitric acid in propionic acid has been reported with a 60% yield acs.org. Similarly, 7-methoxy-3-nitroquinolin-4-ol was synthesized with a 52% yield, and 6,7-dimethoxy-3-nitroquinolin-4-ol with a 77% yield under similar conditions acs.org. The synthesis of 4,6-dichloro-3-nitroquinoline from 6-chloro-3-nitroquinolin-4-ol showed a 78% yield rsc.org. The amination of nitroquinoline derivatives via nitro group reduction has been reported with yields up to 86% mdpi.com.

Data Table: Examples of Synthetic Yields for this compound and Analogs

| Compound | Starting Material | Reaction Conditions | Reported Yield | Citation |

| This compound | Compound 5a (Quinolin-4-ol) | HNO₃ in propionic acid, 100 °C, 6 h | 60% | acs.org |

| 7-Methoxy-3-nitroquinolin-4-ol | Compound 5b (7-Methoxyquinolin-4-ol) | HNO₃ in propionic acid, 100 °C, 6 h | 52% | acs.org |

| 6,7-Dimethoxy-3-nitroquinolin-4-ol | Compound 5c (6,7-Dimethoxyquinolin-4-ol) | HNO₃ in propionic acid, 100 °C, 6 h | 77% | acs.org |

| 4,6-Dichloro-3-nitroquinoline | 6-Chloro-3-nitroquinolin-4-ol | SOCl₂, anhydrous DMF in anhydrous DCM, reflux, 2 h | 78% | rsc.org |

| Aminated Nitroquinoline Derivatives | Nitroquinolines | SnCl₂ (reduction) | Up to 86% | mdpi.com |

Iii. Elucidation of Biological Activities of 3 Nitroquinolin 4 Ol and Its Derivatives

Investigation of Antimicrobial Efficacy

Research suggests that 3-Nitroquinolin-4-ol and its derivatives exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. smolecule.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Studies have demonstrated the effectiveness of this compound against both Gram-positive and Gram-negative bacteria. smolecule.com Specific strains against which activity has been noted include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). smolecule.com Derivatives of this compound have also shown antibacterial properties against a broader spectrum of bacteria, such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Research findings on the antibacterial activity of this compound and its derivatives are summarized in the table below.

| Compound | Bacterial Strains Tested | Observed Activity |

| This compound | Staphylococcus aureus, Escherichia coli | Activity demonstrated |

| 7-Chlorocinnolin-3-ol | Staphylococcus aureus, Escherichia coli | Significant inhibitory effects (MIC 32 µg/mL for both strains) |

| A Nitroquinoline Chalcone (B49325) Derivative researchgate.net | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Very good activity against Gram-positive and Gram-negative strains researchgate.net |

Note: This table is intended to be interactive, allowing users to sort by columns such as Compound or Bacterial Strains Tested.

Antifungal Activity Spectrum

This compound has shown potential activity against fungal strains, including Candida albicans. smolecule.com Derivatives of this compound have also been investigated for their antifungal properties. For instance, certain nitroquinoline chalcone derivatives have demonstrated very good antifungal activity against strains such as Aspergillus Niger, Aspergillus clavatus, and Candida albicans. researchgate.net

Research findings on the antifungal activity of this compound and its derivatives are summarized in the table below.

| Compound | Fungal Strains Tested | Observed Activity |

| This compound | Candida albicans | Potential activity shown smolecule.com |

| A Nitroquinoline Chalcone Derivative researchgate.net | Aspergillus Niger, Aspergillus clavatus, Candida albicans | Very good antifungal activity researchgate.net |

Note: This table is intended to be interactive, allowing users to sort by columns such as Compound or Fungal Strains Tested.

Exploration of Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity, including the inhibition of cancer cell proliferation. smolecule.com

Inhibition of Cancer Cell Proliferation in Specific Tumor Types

Research indicates that this compound may inhibit cancer cell proliferation, particularly in specific types of tumors. smolecule.com While detailed data on specific tumor types directly inhibited by this compound is limited in the provided snippets, related nitroquinoline derivatives have been explored in the context of cancer research. For example, 7-Chloro-3-nitroquinolin-4-ol has been mentioned in relation to the inhibition of cell proliferation. glpbio.com

Studies exploring the anticancer potential of this compound and its derivatives are ongoing.

Modulation of Cellular Pathways in Oncology Research

This compound may act as an inhibitor for various enzymes, which could be relevant in the context of oncology research. smolecule.com Research into quinoline (B57606) derivatives has also highlighted their potential to modulate key cellular pathways involved in cancer development and progression. For instance, derivatives related to this compound have been discussed in the context of inhibiting the PI3K/mTOR pathway, which plays a crucial role in tumor cell proliferation, survival, and resistance to apoptosis. researchgate.netresearchgate.net

Broader research on phytochemicals and other compounds with anticancer activity indicates that modulation of pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB can influence cancer cell behavior, including proliferation, survival, and apoptosis. frontiersin.orgmdpi.comnih.gov While these studies provide a general context, specific detailed findings on how this compound directly modulates these pathways require further investigation.

The potential modulation of cellular pathways by this compound and its derivatives is an active area of research aimed at understanding the mechanisms behind their observed biological activities.

Studies on Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Research has investigated the potential of 3-nitroquinoline (B96883) derivatives, including those with a nitro group at the 3-position of the quinoline core structure, as inhibitors of epidermal growth factor receptor (EGFR) kinase. nih.gov EGFR is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, proliferation, differentiation, and apoptosis. dovepress.commdpi.com Dysregulation of EGFR activity is associated with the development and progression of many types of cancer, making it a significant target for targeted therapies. mdpi.com

Studies have aimed to design and synthesize novel antitumor agents featuring the 3-nitroquinoline framework, evaluating their inhibition of EGFR activity and their antiproliferative effects on tumor cell lines known to overexpress EGFR kinase. nih.gov Some novel 3-nitroquinoline derivatives have shown prominent inhibitory activities against EGFR-overexpressing tumor cell lines in the micromolar or nanomolar range in concentration-response studies. nih.gov This suggests that the incorporation of the nitro group at the 3-position of the quinoline core structure can lead to new structural types of antiproliferative agents targeting EGFR. nih.gov

Role in PI3K/mTOR Pathway Inhibition Research

The PI3K/Akt/mTOR signaling pathway is a critical intracellular pathway involved in various cellular processes, including cell proliferation, survival, resistance to apoptosis, angiogenesis, and metastasis. researchgate.netatlantis-press.com Its frequent hyperactivation in cancer makes it an important target for therapeutic intervention. researchgate.net Research has explored the role of quinoline derivatives, including those structurally related to this compound, in inhibiting this pathway.

Some studies highlight that certain compounds featuring a 6-bromo-3-nitroquinolin-4-yl moiety are important intermediates in the synthesis of many PI3K/mTOR inhibitors. researchgate.netatlantis-press.comlookchem.com This indicates the relevance of the 3-nitroquinoline structure in the development of agents targeting the PI3K/mTOR axis. While this compound itself may not be a direct, potent PI3K/mTOR inhibitor, its structural features are present in intermediates used to synthesize known inhibitors of this pathway. researchgate.netatlantis-press.comlookchem.com The development of targeted therapies against mTOR has led to the approval of allosteric inhibitors for cancer treatment, although challenges remain regarding the duration of response in unselected patients. researchgate.netatlantis-press.com Ongoing research actively investigates numerous novel therapies against critical nodes of this pathway. researchgate.netatlantis-press.com

Enzyme Inhibition Studies

This compound and its derivatives have been investigated for their ability to inhibit various enzymes, which is a significant area in drug design for treating diseases like cancer and infections. smolecule.com Enzyme inhibition studies are crucial for understanding how compounds interact with biological systems and can lead to the identification of potential therapeutic agents. researchgate.netmdpi.com

Identification of Target Enzymes and Binding Affinity Research

Research on this compound and its derivatives includes studies aimed at identifying target enzymes and understanding the binding affinity of these compounds. The unique chemical properties of this compound, stemming from its quinoline structure with a nitro group at the 3-position and a hydroxyl group at the 4-position, contribute to its potential to interact with specific proteins and enzymes. smolecule.com Investigations into how this compound binds to target proteins can provide insights into its mechanism of action. smolecule.com Understanding enzyme kinetics and how this compound affects enzyme activity can help elucidate its role in biological pathways and its potential as a drug candidate. smolecule.com

Research on Methionine Aminopeptidase (B13392206) 2 (MetAP2) Inhibition

Methionine aminopeptidase 2 (MetAP2) is a bi-functional protein critical for the post-translational processing and synthesis of proteins. umw.edu.pl MetAP2 has garnered significant attention due to its important role in the growth of several cancers and its involvement in angiogenesis. umw.edu.plwaocp.org Inhibition of MetAP2 is considered a potential therapeutic strategy for certain cancers. umw.edu.plnih.gov

Research indicates that some compounds structurally related to quinoline derivatives, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), have shown antitumor activity by inhibiting MetAP2. acs.orgdrugbank.com While this compound is a different isomer (nitro group at position 3, hydroxyl at position 4), the fact that other nitrohydroxyquinoline isomers demonstrate MetAP2 inhibition suggests this enzyme family could be a potential target for investigation regarding this compound and its derivatives. Studies on nitroxoline, for instance, identified it as a MetAP2 inhibitor from high-throughput screens. acs.org This highlights the relevance of the nitroquinoline scaffold in the context of MetAP2 inhibition research.

Other Emerging Biological Activities in Research Contexts

Beyond the specific areas of EGFR and PI3K/mTOR pathway inhibition and MetAP2 inhibition, research indicates that this compound exhibits other notable biological activities. Preliminary studies suggest potential anticancer activity, including the inhibition of cancer cell proliferation in specific tumor types. smolecule.com It has also shown effectiveness against certain bacterial strains, indicating potential antimicrobial properties. smolecule.com These emerging activities highlight the broader research interest in this compound as a compound with diverse biological potential.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 316988 |

Data Table Example (Illustrative - based on potential research findings, specific data for this compound on these targets was not found in the search results):

Iv. Mechanistic Investigations into the Biological Action of 3 Nitroquinolin 4 Ol

Molecular Mechanisms of Antimicrobial Activity

Studies suggest that 3-Nitroquinolin-4-ol exhibits antimicrobial activity against various bacteria and fungi, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus and Escherichia coli. smolecule.com While further research is needed to fully determine its specific mechanisms, several potential modes of action have been explored. smolecule.com

Interaction with Bacterial Gyrases

Bacterial DNA gyrase is an essential enzyme responsible for introducing negative supercoils into bacterial DNA, a critical process for DNA replication and transcription. mdpi.combiorxiv.org It is a common target for antibacterial agents. mdpi.combiorxiv.orgunivie.ac.at Some quinoline (B57606) derivatives are known to inhibit bacterial DNA gyrase. nih.govmdpi.com Research indicates that this compound, as a quinoline derivative, may exert its antibacterial effects, in part, through activity against bacterial gyrases. nih.gov

Metallophore Activity and Metal Ion Complexation in Bacterial Systems

Metallophores are low-molecular-weight compounds produced by microorganisms to acquire essential metal ions, playing a crucial role in microbial ecology and interactions. wur.nlmdpi.com Some studies on related compounds, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), which is structurally similar to this compound, have demonstrated metallophore activity, specifically inducing copper and zinc intoxication in bacterial cells by chelating these metal ions. nih.govresearchgate.netwikipedia.org This chelation can disrupt essential metal-dependent processes within bacteria. While direct research specifically on the metallophore activity and metal ion complexation of this compound in bacterial systems is limited in the provided context, the activity observed for nitroxoline suggests a potential similar mechanism for other nitroquinoline derivatives.

Impact on Outer Membrane Integrity in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a crucial barrier, protecting the bacteria from toxic compounds, including antibiotics. nih.govfrontiersin.org This membrane is an asymmetric bilayer composed of phospholipids (B1166683) in the inner leaflet and lipopolysaccharide (LPS) in the outer leaflet, with divalent cations like Mg²⁺ cross-linking the negatively charged LPS molecules to maintain structural integrity. nih.gov Alterations to the outer membrane integrity can increase the susceptibility of Gram-negative bacteria to antimicrobial agents. contagionlive.com Research on nitroxoline, a related nitroquinoline, has shown that it can cause alteration of outer membrane integrity in Gram-negative bacteria. nih.govresearchgate.net This effect may contribute to its antimicrobial activity and could potentially be a mechanism shared by this compound.

Cellular and Molecular Mechanisms of Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. smolecule.com Research into the anticancer mechanisms of various compounds, including quinoline derivatives, often explores their effects on cellular processes such as apoptosis, cell cycle progression, and angiogenesis. researchgate.netxiahepublishing.com

Induction of Apoptosis and Cell Cycle Modulation Research

Apoptosis, or programmed cell death, and cell cycle modulation are critical processes in cancer development and treatment. Cancer cells often evade apoptosis and exhibit uncontrolled cell division due to dysregulation of cell cycle regulators. khanacademy.org Inducing apoptosis and arresting the cell cycle are common strategies for anticancer agents. researchgate.netxiahepublishing.com While specific research detailing the induction of apoptosis and cell cycle modulation by this compound is not extensively provided, studies on other compounds, including some quinoline derivatives, have demonstrated these effects. For instance, some quinoline derivatives have been shown to exert antiproliferative roles through arresting the cell cycle and inducing apoptosis. researchgate.net Research on other compounds, like terpinen-4-ol, has also indicated the induction of apoptosis and cell cycle disruption as mechanisms of antitumor effect. plos.orgresearchgate.net

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, invasion, and metastasis as it supplies cancer cells with oxygen and nutrients. masseycancercenter.orgnih.gov Inhibiting angiogenesis is a strategy in cancer therapy. masseycancercenter.orgnih.gov Angiogenesis is regulated by various factors, including vascular endothelial growth factor (VEGF). masseycancercenter.orgtg.org.au Some compounds, including certain quinoline derivatives, have demonstrated anti-angiogenic properties by inhibiting enzymes or pathways involved in this process. wikipedia.org For example, nitroxoline, a related compound, has been shown to inhibit MetAP2 activity, an enzyme associated with angiogenesis, and also inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). wikipedia.org While direct evidence for the specific angiogenesis inhibition mechanisms of this compound is not detailed in the provided information, the anti-angiogenic activity observed for structurally related compounds suggests this as a potential area of investigation for this compound.

DNA Damage and Reactive Oxygen Species (ROS) Generation (Comparative with related compounds)

Chemical agents can induce DNA damage through various mechanisms, including the generation of reactive oxygen species (ROS). ROS, such as hydrogen peroxide, superoxide, and hydroxyl radicals, can arise from both endogenous sources and chemical reactions. These species are capable of oxidizing DNA bases, leading to various lesions. diva-portal.orgnih.gov Guanine (B1146940) is particularly susceptible to oxidation by ROS due to its low reduction potential, with 8-oxoG being a frequently studied oxidative DNA lesion. oecd-ilibrary.org If left unrepaired or improperly repaired, these lesions can result in mutations and strand breaks. diva-portal.orgoecd-ilibrary.org

4-Nitroquinoline 1-oxide (4-NQO), a related quinoline derivative, is known to induce DNA damage. nih.govspandidos-publications.com Its tumorigenic activity is linked to its potential to either bind directly to DNA, disrupting replication, or to generate ROS. nih.gov 4-NQO can be metabolized to form mutagenic compounds like 8-hydroxy-2'-deoxyguanosine. nih.gov Studies have shown that 4-NQO induces intracellular oxidative stress, leading to the production of ROS, which can cause DNA mutations, primarily at guanine residues. plos.orgresearchgate.net This oxidative damage can result in base-pair substitutions, particularly C:G to A:T transitions. researchgate.net The genotoxic effects of 4-NQO include oxidative DNA damage and chromosomal breakage. spandidos-publications.com

While direct studies specifically detailing the DNA damage and ROS generation mechanisms of this compound were not extensively found in the immediate search results, the known mechanisms of related nitroquinoline derivatives like 4-NQO provide a comparative context. The presence of the nitro group and the quinoline core in this compound suggests a potential for similar mechanisms involving oxidative stress and DNA interaction, warranting further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-Activity Relationship (SAR) studies are crucial in understanding how modifications to a chemical structure influence its biological activity. For quinoline derivatives, SAR studies have been conducted in various contexts, including their activity as Toll-like receptor (TLR) agonists and potential therapeutic agents.

Influence of Substituents on Biological Activity Profiles

Substituent effects on the quinoline core significantly impact biological activity. For instance, in the context of TLR7 and TLR8 agonists based on imidazoquinoline and thiazoloquinoline scaffolds, SAR studies have revealed specific positions where substitutions are critical for activity. rsc.orgrsc.orgresearchgate.net

In thiazolo[4,5-c]quinolines, the length of an alkyl chain at the C2 position has been shown to influence TLR8/7 agonistic activities. researchgate.net A strict length dependence was observed, with optimal activity noted for a butyl group at C2. researchgate.net Branched alkyl groups at C2 were generally not well-tolerated, particularly regarding terminal steric bulk. researchgate.net Modifications at the C8 position typically resulted in a loss of agonistic activity. researchgate.net For the C4-amine position, alkylation was detrimental to TLR7 activity, although N-acyl analogues with short acyl groups (excluding acetyl) retained activity. rsc.orgresearchgate.net

Another study on 1H-imidazo[4,5-c]quinolin-4-amine derivatives, explored SAR for A3 adenosine (B11128) receptor (A3AR) positive allosteric modulators (PAMs). nih.gov This research indicated that hydrophobic alkyl and cycloalkyl substitutions at the 2 position of the imidazo[4,5-c]quinolin-4-amine scaffold, combined with a 3,4-dichlorophenyl group at the 4-amino position, improved A3AR PAM activity and subtype selectivity. nih.gov Prior studies also showed that 4-methoxy and 4-chloro substitutions at the 4-phenylamino position were tolerated and resulted in promising A3AR allosteric enhancement. nih.gov

These examples highlight how the position and nature of substituents on the quinoline or related fused ring systems play a critical role in determining the specific biological interactions and efficacy of the compounds. While specific detailed SAR studies focused solely on this compound were not prominently found, the principles observed in related quinoline scaffolds regarding substituent effects on biological targets are relevant for understanding potential SAR of this compound.

Computational Approaches in SAR Elucidation

Computational approaches, particularly in silico Quantitative Structure-Activity Relationship (QSAR) models, are increasingly utilized in modern drug discovery and toxicity assessment. researchgate.net These methods provide an efficient way to predict biological activity or toxicity based on the chemical structure of a compound. researchgate.net

In the context of SAR studies for quinoline derivatives and related compounds, computational methods can complement experimental findings by providing insights into molecular interactions and predicting the activity of novel analogues. For example, molecular docking results have been correlated with TLR7/8 activity in studies of imidazoquinolines, linking the position of aromatic substituents and the chain length of alkyl substitutions to activity. rsc.orgnih.gov

QSAR tools analyze structural features to predict toxicity, aiding in risk assessments. researchgate.net The integration of multiple QSAR tools is often emphasized for early detection of potential issues and to reduce reliance on experimental testing. researchgate.net While the search results did not provide specific examples of computational SAR studies applied directly to this compound, the broader application of these in silico techniques in elucidating the SAR of related quinoline-based compounds demonstrates their relevance and potential utility in understanding the biological actions of this compound.

V. Advanced Characterization and Analytical Techniques in 3 Nitroquinolin 4 Ol Research

Spectroscopic Analysis Methodologies

Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule, providing insights into its structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structural framework of organic molecules like 3-Nitroquinolin-4-ol. It provides detailed information about the number and types of hydrogen, carbon, and other NMR-active nuclei, as well as their connectivity. Studies involving substituted nitroquinolin-4-ol derivatives have utilized 1H NMR and 13C NMR spectroscopy to confirm their structures. researchgate.net, researchgate.net, atlantis-press.com For instance, the 1H NMR spectrum of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, showed characteristic signals corresponding to aromatic protons and methyl protons, aiding in the confirmation of its structure. atlantis-press.com PubChem also lists available 1H, 13C, and 15N NMR spectra for this compound. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain information about its fragmentation pattern, which can help in structural confirmation. The molecular weight of this compound is approximately 190.16 g/mol , with a monoisotopic mass of 190.03784206 Da. nih.gov, echemi.com Techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) have been applied in the analysis of nitroquinolin-4-ol compounds. echemi.com, researchgate.net, researchgate.net For example, LC-MS analysis of a synthesized this compound derivative showed a molecular ion peak [M+H]+ at m/z = 191.07, consistent with the expected molecular weight. echemi.com PubChem provides mass spectrometry data for this compound, including GC-MS information. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

UV-Vis spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is useful for determining the purity and concentration of compounds that absorb in this region, such as this compound, which contains chromophoric groups like the nitro group and the quinoline (B57606) ring system. UV-Vis spectroscopy can reveal electronic transitions within a molecule, providing insights into its structure and functional groups. azooptics.com The position and intensity of absorption bands (λmax) are characteristic of a compound. azooptics.com While specific UV-Vis data for this compound was not extensively detailed in the search results, related compounds like 4-Nitroquinoline-1-Oxide have available UV-Vis spectra data, indicating the applicability of this technique to nitroquinoline structures. nih.gov UV-Vis detection is also commonly coupled with HPLC for quantitative analysis. europa.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of specific functional groups. These techniques can be used to identify the presence of groups like the nitro group (NO2), hydroxyl group (OH), and the quinoline ring system in this compound. IR spectroscopy is based on the absorption of infrared light by molecular vibrations, while Raman spectroscopy is based on the inelastic scattering of light. libretexts.org, savemyexams.com Both techniques offer complementary information about the vibrational fingerprints of a molecule. americanpharmaceuticalreview.com For instance, the O-H stretch in alcohols and phenols typically appears in the IR spectrum as a broad band between 3200-3750 cm-1. libretexts.org, savemyexams.com Nitro compounds often show characteristic bands in both IR and Raman spectra. While specific IR and Raman data for this compound were not prominently featured, related nitroquinoline derivatives and nitro compounds have been analyzed using these methods. metrohm.com, guidechem.com, nih.gov Raman spectroscopy is also noted for its ability to provide well-resolved vibrational fingerprints and is relatively insensitive to water, making it suitable for analyzing aqueous solutions. americanpharmaceuticalreview.com

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. It is particularly valuable for assessing the purity of this compound and for separating it from related compounds or reaction byproducts. uni.lu HPLC coupled with UV detection is a common method for the analysis of organic compounds. europa.eu Purity analysis by HPLC is a standard quality control measure for chemical compounds, with specifications often requiring a minimum purity percentage (e.g., ≥97.0%). nbinno.com, vwr.com, vwr.com Studies on related nitrooxypropanol compounds have successfully employed reversed-phase HPLC coupled with UV detection for quantification in various matrices, demonstrating the suitability of HPLC for analyzing nitro-containing compounds. europa.eu The method involves chromatographic separation followed by detection based on UV absorbance. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds in complex mixtures. For compounds like this compound that may have limited volatility, derivatization is often employed to convert them into more volatile forms suitable for GC analysis. This process typically involves reacting functional groups (such as hydroxyl or amino groups) with a derivatizing agent to reduce polarity and increase thermal stability and volatility researchgate.netnih.gov.

In the context of this compound research, GC-MS, potentially coupled with derivatization, can be applied to analyze reaction mixtures during synthesis or to identify volatile degradation products. While specific studies detailing the GC-MS analysis of volatile derivatives of this compound were not extensively found, GC-MS has been utilized in the characterization of other nitroquinoline derivatives and complex reaction outcomes involving these structures mdpi.comnih.gov. For instance, GC-MS has been used to identify products in complex reaction mixtures involving nitroquinoline derivatives, indicating its utility in tracking reaction progress and identifying components that may include volatile species or derivatives formed during the process nih.gov. The technique is broadly applicable for identifying volatile and semi-volatile compounds in various samples researchgate.netnih.gov.

Derivatization methods commonly used to enhance volatility for GC-MS include silylation, alkylation, and acylation, targeting functional groups like hydroxyls, carboxyls, and amines researchgate.netnih.gov. Applying such methods to this compound could potentially yield volatile derivatives amenable to GC separation and subsequent MS detection, allowing for identification based on fragmentation patterns and retention times. GC-MS is particularly valuable for identifying small molecular metabolites and other organic compounds, often requiring derivatization for those with higher boiling points nih.gov.

X-ray Diffraction Studies for Solid-State Structure Determination

For this compound, single-crystal X-ray diffraction studies would yield crucial data regarding its solid-state conformation, tautomeric form in the crystal lattice (e.g., 4-hydroxyquinoline (B1666331) vs. 4-ketoquinoline), and intermolecular interactions such as hydrogen bonding or π-π stacking. Such interactions play a significant role in the compound's physical properties and potentially its biological activity. While specific crystal structure data for this compound were not detailed in the provided snippets, X-ray diffraction has been successfully applied to determine the structures of various nitroquinoline derivatives mdpi.com. Some nitroquinoline derivatives are noted to easily form crystals, facilitating such studies nih.gov. The technique relies on the diffraction pattern produced when X-rays interact with the ordered arrangement of atoms in a crystal, allowing for the calculation of electron density maps and subsequent determination of atomic positions uol.decarleton.eduwustl.edu. The quality of the diffraction data directly impacts the certainty of the determined structure wustl.edu.

Advanced Microscopy Techniques (e.g., Electron Microscopy) in Biological Interaction Studies (e.g., cell morphology)

In the context of studying the biological interactions of this compound, electron microscopy could be employed to investigate its impact on cell morphology. For example, if this compound interacts with cells, EM could potentially reveal structural changes such as alterations in membrane integrity, mitochondrial damage, vacuole formation, or changes in nuclear morphology researchgate.netresearchgate.net. Electron microscopy is considered a gold standard for systematic visualization of synaptic morphology and has been used to study morphological changes in cells under various conditions researchgate.netresearchgate.netfrontiersin.org. Studies using TEM have visualized cellular components like starch granules, lipid droplets, nuclei, and the periplasmic space, demonstrating its capability to capture fine details relevant to cellular health and response researchgate.net. While direct studies on the effects of this compound on cell morphology using electron microscopy were not found in the provided information, the technique's general application in observing ultrastructural changes in biological interaction studies is well-established researchgate.netfrontiersin.org.

Vi. Computational and Theoretical Investigations of 3 Nitroquinolin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental theoretical tools used to investigate the electronic structure, properties, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are commonly applied to determine optimized molecular geometries, energy levels, charge distributions, and spectroscopic properties. Understanding the electronic structure provides insights into where a molecule is likely to react and its potential stability.

For quinoline (B57606) derivatives, DFT studies have been employed to analyze structural geometries, frequency calculations, and electrostatic potentials, which can be indicative of reactive sites. Such calculations can help elucidate the tautomeric forms and their relative stabilities, as demonstrated for 4-hydroxyquinoline (B1666331). DFT has also been used to investigate the reactive properties, stability, frontier molecular orbitals, and charge distribution in related nitroquinoline compounds like 8-hydroxy-5-nitroquinoline. While a specific detailed published study focusing solely on the comprehensive electronic structure and reactivity of 3-Nitroquinolin-4-ol using QM calculations was not prominently found in the surveyed literature, the application of these methods to similar quinoline structures suggests their potential utility in understanding the fundamental chemical behavior of this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation (docking) and study the dynamic interactions (MD) of a small molecule (ligand) with a biological target, such as a protein. These methods are widely used in drug discovery to screen potential drug candidates, predict binding affinities, and understand the molecular basis of ligand-target interactions.

Molecular docking aims to find the most stable complex formed between a ligand and a receptor by exploring various poses and scoring their likelihood based on energy functions. MD simulations extend this by simulating the movement of atoms and molecules over time, providing information about the stability of the docked complex and conformational changes. These approaches have been applied to study the interactions of various quinoline-based compounds with different protein targets, including kinases and enzymes. While the surveyed literature describes the application of molecular docking and MD simulations to quinoline derivatives, specific studies detailing the molecular docking or dynamics simulations solely of this compound with particular biological targets were not identified.

ADMET Prediction and Modeling in Pre-Clinical Research

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical factors in determining the pharmacokinetic profile and safety of a potential drug candidate. In silico ADMET prediction methods utilize computational models to estimate these properties based on the chemical structure of a compound, allowing for early assessment in the preclinical phase and helping to prioritize compounds with favorable profiles.

Various online tools and software are available for predicting ADMET parameters, including properties like aqueous solubility, blood-brain barrier permeability, human intestinal absorption, and potential toxicity. These predictions are based on quantitative structure-activity relationship (QSAR) models and other statistical or machine learning approaches trained on existing experimental data. While ADMET prediction is a standard part of preclinical computational analysis for drug-like molecules and has been applied to quinoline and quinazoline (B50416) derivatives, specific predicted ADMET profiles solely for this compound were not found in the examined search results.

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Discovery

Cheminformatics involves the application of computational and informational techniques to address chemical problems. A key area within cheminformatics is the study of Structure-Activity Relationships (SAR), which aims to correlate chemical structure with biological or chemical activity. Cheminformatics tools and data mining techniques are used to analyze datasets of compounds and their associated activities to identify structural features that are important for a particular effect.

Vii. Applications of 3 Nitroquinolin 4 Ol in Drug Discovery and Development Research

3-Nitroquinolin-4-ol as a Lead Compound for Novel Therapeutic Agents

Research indicates that this compound exhibits notable biological activities, positioning it as a candidate for development into novel therapeutic agents. smolecule.com Its inherent properties suggest potential in areas such as antibiotic and anticancer development. smolecule.com The quinoline (B57606) framework, including substituted nitroquinolinols, is actively explored as a scaffold for identifying lead compounds in the development of new antimicrobial and anticancer agents. smolecule.com Lead compounds serve as the initial chemical entities demonstrating desired biological activity, forming the basis for further structural modifications and optimization in the drug discovery process. numberanalytics.com The 3-nitroquinoline (B96883) framework specifically has been investigated for the design of novel antitumor agents. nih.gov

Role as a Pharmaceutical Intermediate in Complex Drug Syntheses

This compound serves as a valuable precursor in the synthesis of a variety of pharmaceutical compounds. smolecule.com It is particularly noted for its use in the synthesis of agents targeting microbial infections and cancers. smolecule.com The compound functions as an intermediate in the creation of more complex organic molecules relevant to medicinal chemistry. smolecule.com For example, 6-Bromo-4-chloro-3-nitroquinoline, a versatile intermediate used in synthesizing drug candidates targeting the PI3K/mTOR pathway relevant to cancer treatment, can be synthesized using 6-Bromo-3-nitroquinolin-4-ol as a starting material. evitachem.com Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for synthesizing quinoline inhibitors, can involve a nitration step on a quinolin-4-ol derivative during its synthesis. researchgate.netatlantis-press.com The synthesis of this compound itself can be achieved through methods such as the nitration of quinoline or 4-hydroxyquinoline (B1666331). smolecule.comacs.org

Development of New Antimicrobial Agents Based on this compound Scaffold

Studies suggest that this compound possesses antimicrobial activity against various bacterial and fungal strains. smolecule.com Research has demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. smolecule.com Potential activity against fungal strains such as Candida albicans has also been indicated. smolecule.com This activity makes this compound a candidate for further investigation in the development of new antibiotics. smolecule.com Quinoline derivatives, encompassing structures like 3-nitro-8-propoxyquinolin-4-ol, are recognized for their antimicrobial properties and are being explored as potential antibiotics. smolecule.com The quinoline and quinolone scaffolds have a history of being utilized in the development of novel antimicrobial agents. researchgate.net

Contribution to Anticancer Drug Discovery Programs

Preliminary research indicates that this compound may have the ability to inhibit the proliferation of cancer cells, with particular relevance to specific tumor types. smolecule.com Quinoline derivatives, including 3-nitro-8-propoxyquinolin-4-ol, have demonstrated anticancer properties. smolecule.com The 3-nitroquinoline framework is a subject of investigation for the design of novel antitumor agents. nih.gov A series of novel derivatives based on the 3-nitroquinoline structure have been synthesized and evaluated for their antiproliferative effects against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR), showing significant inhibitory activities. nih.gov Related compounds, such as 6-Bromo-4-chloro-3-nitroquinoline, are employed in the synthesis of drug candidates targeting the PI3K/mTOR signaling pathway, which plays a significant role in cancer therapy. evitachem.com The PI3K/Akt/mTOR signaling pathway is crucial for tumor cell proliferation and survival, and quinoline derivatives are being researched for their antitumor activity in relation to this pathway. researchgate.netatlantis-press.com The development of novel classes of lead compounds for cancer treatment sometimes involves targeting enzymes relevant to cancer progression. uochb.cz

Use as a Biochemical Research Tool for Enzyme Interactions

The unique properties of this compound render it a useful tool in biochemical research, particularly for investigating enzyme interactions and the mechanisms of action within biological systems. smolecule.com The compound shows potential to act as an inhibitor for various enzymes, which is a relevant aspect in drug design. smolecule.com Ongoing studies are exploring the interactions of this compound with biological molecules, highlighting its capacity to interact with specific proteins and enzymes. smolecule.com Understanding the effects of this compound on enzyme activity can provide insights into its role in biological pathways. smolecule.com Research in this area involves investigating how compounds bind to target proteins and analyzing enzyme kinetics. smolecule.com The interaction between chemical compounds and biological systems, including the modulation of enzyme activity, is a critical area of study in biochemical pharmacology. numberanalytics.com Targeting enzyme exosites represents a strategy in anticancer drug design and contributes to the development of new research tools for target validation. uochb.cz

Viii. Future Research Perspectives and Challenges for 3 Nitroquinolin 4 Ol

Development of Highly Selective and Potent Derivatives

A significant focus for future research involves the rational design and synthesis of 3-Nitroquinolin-4-ol derivatives with improved selectivity and potency towards specific biological targets. While this compound itself has shown various biological activities, including antimicrobial and anticancer properties, developing more selective compounds is crucial to minimize off-target effects and enhance efficacy smolecule.com. Studies have explored modifications to the quinoline (B57606) scaffold, such as the introduction of halogen atoms or other functional groups, to modulate activity cenmed.comnih.govnih.govacs.orgmdpi.com. For instance, the synthesis of 7-bromo-6-methoxy-3-nitroquinolin-4-ol highlights ongoing efforts to create novel derivatives nih.gov. The development of nih.govamericanelements.comsmolecule.comtriazolo[4,5-c]quinoline derivatives, structurally related to quinolines, as potent inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase, demonstrates the potential for structural modifications to yield highly potent compounds targeting specific pathways nih.gov. Future work will likely involve structure-activity relationship (SAR) studies to understand how specific modifications influence binding affinity and biological outcomes, potentially leveraging computational approaches to guide synthesis.

Addressing Resistance Mechanisms in Antimicrobial Research

Given the reported antimicrobial activity of this compound smolecule.com, a critical challenge in its future development as an antimicrobial agent is addressing the potential for resistance development in microorganisms. Research into mechanisms of antimicrobial resistance in other compound classes, such as altered drug affinity of target enzymes, reduced intracellular drug levels due to efflux pumps, and biofilm formation, provides valuable insights researchgate.netasm.org. Understanding if and how microorganisms develop resistance to this compound would be essential. Future research should focus on elucidating the specific mechanisms of action of this compound against various pathogens to identify potential resistance pathways. Strategies to overcome resistance could include developing derivatives that are less susceptible to efflux pumps or target multiple pathways simultaneously. Research into antifungal resistance mechanisms, such as mutations in target enzymes and overexpression of efflux transporters, could also inform studies on this compound if it demonstrates antifungal properties oup.comresearchgate.net.

Translational Research Opportunities for Clinical Applications

Translational research, which bridges the gap between basic scientific discoveries and clinical applications, represents a key future direction for this compound unicancer.frleicabiosystems.comfrontiersin.org. While preliminary studies suggest potential therapeutic applications, moving this compound or its derivatives into clinical settings requires extensive translational efforts smolecule.com. This involves rigorous preclinical testing to evaluate efficacy and safety in relevant disease models, followed by well-designed clinical trials in humans leicabiosystems.comnih.gov. Challenges in translational research include navigating complex regulatory pathways, securing funding, and establishing collaborations between basic scientists and clinicians nih.gov. Future research should aim to generate robust preclinical data supporting the therapeutic potential of this compound derivatives for specific indications, paving the way for potential first-in-human studies. The success of translational research for other compound classes, such as the development of ATM kinase inhibitors for glioblastoma, provides a roadmap for the potential clinical translation of quinoline-based compounds nih.gov.

Exploration of Novel Biological Targets and Therapeutic Areas

Beyond its reported antimicrobial and anticancer activities, future research can explore novel biological targets and therapeutic areas for this compound and its derivatives. The quinoline scaffold is present in compounds with diverse biological activities, suggesting that this compound may interact with a variety of biological molecules smolecule.comsmolecule.com. Studies investigating the interaction of this compound with specific proteins and enzymes could reveal new mechanisms of action and potential therapeutic uses smolecule.com. For instance, research on organoruthenated nitroxoline (B368727) derivatives (nitroxoline is a related compound, 5-nitroquinolin-8-ol nih.gov) has shown their ability to inhibit cathepsin B, an enzyme involved in tumor invasion, suggesting potential in cancer therapy through a different mechanism acs.org. Exploring the modulation of immune responses, similar to the research on imidazoquinoline derivatives as Toll-like receptor 7 (TLR7) agonists, could also uncover new therapeutic avenues acs.orgchemrxiv.orgresearchgate.net. High-throughput screening and phenotypic assays could be employed to identify unanticipated biological activities and novel targets.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) approaches holds significant promise for accelerating future research on this compound researchcommons.orgresearchgate.netbiolab.sijair.orgmdpi.com. AI and ML can be applied across various stages of the research pipeline, from in silico design of novel derivatives with desired properties to predicting their biological activity and potential toxicity researchcommons.org. These technologies can analyze large datasets from high-throughput screening, identify complex patterns, and generate predictive models to guide the synthesis and testing of the most promising compounds researchgate.netbiolab.si. For example, ML algorithms can be used to predict the binding affinity of derivatives to specific protein targets or to identify structural features associated with improved potency or selectivity biolab.si. AI can also assist in analyzing complex biological data, such as gene expression profiles or proteomic data, to elucidate the mechanisms of action of this compound and identify potential biomarkers researchcommons.org. While the application of AI/ML specifically to this compound research may be in its early stages, the increasing availability of biological data and advancements in AI/ML algorithms suggest that these tools will play a crucial role in accelerating the discovery and development of novel therapeutics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitroquinolin-4-ol, and what methodological considerations are critical for optimizing yield?

- Answer : this compound is typically synthesized via nitration of quinolin-4-ol derivatives. A common approach involves chlorination of the parent compound using POCl₃ under reflux, followed by nitration with concentrated HNO₃ in dichloromethane at controlled temperatures (0–5°C) to avoid over-nitration . Yield optimization requires strict control of reaction stoichiometry (e.g., 1:1.2 molar ratio of quinolin-4-ol to HNO₃) and monitoring of reaction progress via TLC or HPLC. Post-synthesis purification often involves column chromatography with silica gel (ethyl acetate/hexane, 3:7 v/v) to isolate the nitro derivative .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Answer : Purity is assessed using HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Structural confirmation requires ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify key signals: the nitro group (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) and hydroxyl proton (broad singlet at δ ~10–12 ppm). Mass spectrometry (EI-MS or ESI-MS) should confirm the molecular ion peak (m/z = 190.15 for C₉H₆N₂O₃) .

Q. What are the primary challenges in handling this compound due to its physicochemical properties?

- Answer : The compound’s low solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for biological assays. Its nitro group confers thermal instability; thus, storage at –20°C under inert gas (N₂ or Ar) is recommended. Researchers must also account for its photoreactivity by shielding reactions from direct light .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity, and what computational tools support rational design?

- Answer : Substituent engineering (e.g., introducing electron-withdrawing groups at the 6-position or alkyl chains at the 7-position) improves bioavailability and target affinity. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electronic effects on nitro group reactivity, while molecular docking (AutoDock Vina) evaluates binding to targets like TLR7 or quinoline-processing enzymes .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?